2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol
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Overview
Description
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-DMPTFMS) is an important organic compound that has been widely studied in the scientific and research communities. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 220°C. Its molecular formula is C7H7F3O2S and its molecular weight is 192.19 g/mol. 2,3-DMPTFMS has been found to possess a wide range of useful properties, including strong acidity, solubility in organic solvents, and a high degree of stability in aqueous solutions. It is also known to be an effective inhibitor of a variety of enzymes, including proteases and phosphatases.
Scientific Research Applications
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been used in a variety of scientific research applications. It has been used as an inhibitor of a variety of enzymes, including proteases and phosphatases, as well as to study the effects of enzyme inhibition on cellular processes. In addition, it has been used to study the effects of enzyme inhibition on signal transduction pathways in cells. Furthermore, it has been used to study the effects of enzyme inhibition on the metabolism of drugs and other compounds.
Mechanism of Action
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing it from binding to its substrate. It has been found to be a competitive inhibitor of enzymes, meaning that it competes with the enzyme's substrate for binding to the enzyme's active site. Furthermore, it has been found to be a slow, tight-binding inhibitor, meaning that it binds to the enzyme's active site for a prolonged period of time.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cell behavior. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, leading to changes in drug absorption and metabolism. Furthermore, it has been found to inhibit the activity of enzymes involved in the breakdown of proteins, leading to changes in protein levels in cells.
Advantages and Limitations for Lab Experiments
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in experiments. However, it is a strong acid, so it must be handled with care. In addition, it is a slow, tight-binding inhibitor and can take a long time to reach its full effect.
Future Directions
The potential future applications of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol are numerous. It could be used to study the effects of enzyme inhibition on a variety of cellular processes, such as signal transduction pathways and metabolism. In addition, it could be used to study the effects of enzyme inhibition on the development and progression of diseases. Furthermore, it could be used to study the effects of enzyme inhibition on the absorption, metabolism, and excretion of drugs and other compounds. Finally, it could be used to develop new inhibitors of enzymes with improved properties.
Synthesis Methods
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol can be synthesized from commercially available 2,3-dimethylphenol (2,3-DMP) and trifluoromethanesulfonyl chloride (CF3SO2Cl) in two steps. The first step involves the reaction of 2,3-DMP with CF3SO2Cl in a polar aprotic solvent, such as dimethylformamide (DMF), to form this compound (this compound). The second step involves the reaction of this compound with a base, such as sodium hydroxide, to form the desired product.
properties
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-5-6(2)8(4-3-7(5)13)16(14,15)9(10,11)12/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKIJBOMOWMKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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